

Spectroscopic Profile of (S)-benzyl piperidin-3-ylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: (S)-benzyl piperidin-3-ylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the chiral compound **(S)-benzyl piperidin-3-ylcarbamate**. Due to the limited availability of directly published spectra for this specific molecule, this document compiles predicted data based on the analysis of closely related compounds and established spectroscopic principles. It serves as a valuable resource for the identification, characterization, and quality control of **(S)-benzyl piperidin-3-ylcarbamate** in research and development settings.

Chemical Structure and Properties

- IUPAC Name: Benzyl ((3S)-piperidin-3-yl)carbamate
- Molecular Formula: C₁₃H₁₈N₂O₂[\[1\]](#)
- Molecular Weight: 234.29 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 478646-33-2[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(S)-benzyl piperidin-3-ylcarbamate**. These predictions are derived from spectral data of analogous structures, including various substituted benzylpiperidines and carbamates.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.35 - 7.25	m	5H	Ar-H (Phenyl ring)
~ 5.10	s	2H	O-CH ₂ -Ph
~ 4.90	br s	1H	NH-COO
~ 3.70	m	1H	Piperidine CH-N
~ 3.10 - 2.90	m	2H	Piperidine CH ₂ -N (axial)
~ 2.70 - 2.50	m	2H	Piperidine CH ₂ -N (equatorial)
~ 1.90 - 1.40	m	4H	Piperidine -CH ₂ -CH ₂ -
~ 1.60	br s	1H	NH (piperidine)

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The broad singlet for the NH protons may exchange with D₂O.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 156.0	C=O (Carbamate)
~ 136.5	Ar-C (Quaternary)
~ 128.5	Ar-CH
~ 128.0	Ar-CH
~ 127.8	Ar-CH
~ 67.0	O-CH ₂ -Ph
~ 48.0	Piperidine CH-N
~ 46.0	Piperidine CH ₂ -N
~ 31.0	Piperidine CH ₂
~ 25.0	Piperidine CH ₂

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350 - 3300	Medium	N-H Stretch (Amine and Carbamate)
~ 3030	Medium	C-H Stretch (Aromatic)
~ 2940, 2860	Medium	C-H Stretch (Aliphatic)
~ 1690	Strong	C=O Stretch (Carbamate)
~ 1520	Medium	N-H Bend (Amide II)
~ 1250	Strong	C-O Stretch (Carbamate)
~ 1100	Medium	C-N Stretch
~ 740, 700	Strong	C-H Bend (Aromatic, Monosubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)

m/z	Proposed Fragment Ion
234	$[\text{M}]^+$ (Molecular Ion)
143	$[\text{M} - \text{C}_7\text{H}_7\text{O}]^+$
108	$[\text{C}_7\text{H}_8\text{O}]^+$ (Benzyl alcohol radical cation)
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion, characteristic of benzyl group)
84	$[\text{C}_5\text{H}_{10}\text{N}]^+$ (Piperidine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-benzyl piperidin-3-ylcarbamate** in ~0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
 - Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.

- Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
- Process the data with a line broadening of 1-2 Hz.

IR Spectroscopy

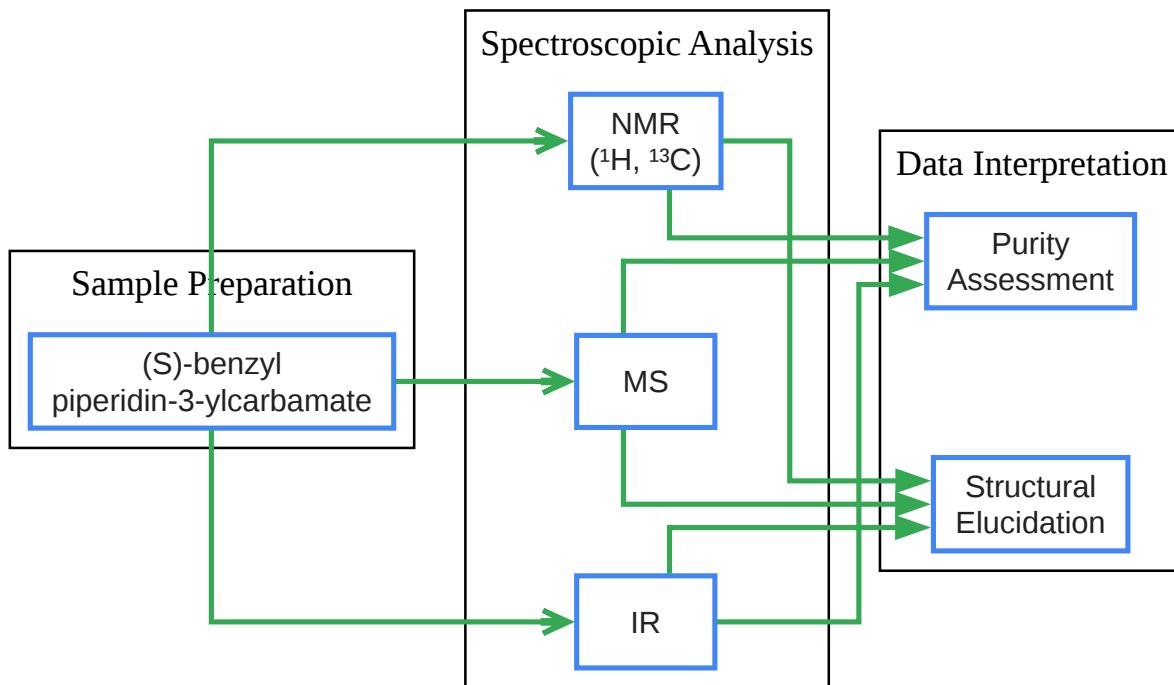
- Sample Preparation:
 - Thin Film (for oils): If the sample is an oil, a small drop can be placed directly between two KBr or NaCl plates.
 - KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum from approximately 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-300.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure of **(S)-benzyl piperidin-3-ylcarbamate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. calpaclab.com [calpaclab.com]
- 2. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]

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